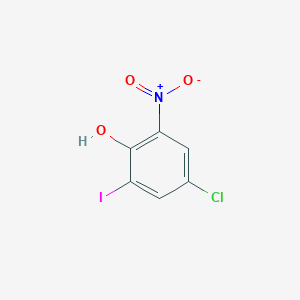
Phenol, 4-chloro-2-iodo-6-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-iodo-6-nitrophenol is an aromatic compound characterized by the presence of chloro, iodo, and nitro substituents on a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-iodo-6-nitrophenol typically involves multi-step reactions starting from phenol derivatives. One common method includes the nitration of 4-chloro-2-iodophenol using nitric acid under controlled conditions to introduce the nitro group at the 6-position. The reaction conditions must be carefully monitored to avoid over-nitration and to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of 4-chloro-2-iodo-6-nitrophenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-iodo-6-nitrophenol undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups such as nitro and chloro facilitates nucleophilic substitution reactions, where nucleophiles replace the halogen atoms.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The phenol group can be oxidized to a quinone derivative under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Strong nucleophiles such as sodium methoxide in methanol.
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate in acidic medium.
Major Products:
Nucleophilic Substitution: Substituted phenols.
Reduction: 4-chloro-2-iodo-6-aminophenol.
Oxidation: Quinone derivatives.
Scientific Research Applications
4-Chloro-2-iodo-6-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-2-iodo-6-nitrophenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenol group can form hydrogen bonds with proteins and enzymes, potentially affecting their activity. The chloro and iodo substituents can influence the compound’s reactivity and binding affinity to different targets.
Comparison with Similar Compounds
- 2-Chloro-4-nitrophenol
- 4-Chloro-2-nitrophenol
- 2-Iodo-4-nitrophenol
Comparison: 4-Chloro-2-iodo-6-nitrophenol is unique due to the presence of both chloro and iodo substituents, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The combination of these substituents with the nitro group makes it a versatile compound for various applications.
Biological Activity
Phenol, 4-chloro-2-iodo-6-nitro- is a halogenated phenolic compound that has garnered attention for its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a phenolic ring substituted with chlorine, iodine, and nitro groups. These substitutions significantly influence its chemical reactivity and biological activity. The presence of halogens often enhances lipophilicity, allowing better membrane penetration and interaction with biological targets.
The biological activity of 4-chloro-2-iodo-6-nitro- can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes by forming hydrogen bonds with active sites due to its phenolic hydroxyl group. This can lead to altered metabolic pathways in cells.
- Receptor Interaction : Its structural components allow it to interact with specific receptors in the body, potentially modulating signaling pathways that affect cell proliferation and apoptosis.
- Antimicrobial Activity : Studies have indicated that halogenated phenols exhibit antimicrobial properties. The mechanism involves disrupting microbial cell membranes and inhibiting vital metabolic functions.
Biological Activity Overview
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that 4-chloro-2-iodo-6-nitro- exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested .
- Cytotoxicity in Cancer Cells : Research indicated that the compound showed cytotoxicity against human cancer cell lines, with IC50 values below 20 µM, suggesting its potential as a chemotherapeutic agent .
- Anti-inflammatory Effects : In vitro studies revealed that treatment with 4-chloro-2-iodo-6-nitro- significantly reduced the production of pro-inflammatory cytokines (TNFα and IL-6) in macrophages stimulated with lipopolysaccharide (LPS) .
Properties
CAS No. |
58349-00-1 |
|---|---|
Molecular Formula |
C6H3ClINO3 |
Molecular Weight |
299.45 g/mol |
IUPAC Name |
4-chloro-2-iodo-6-nitrophenol |
InChI |
InChI=1S/C6H3ClINO3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H |
InChI Key |
AXFCLVRVHSTSMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















